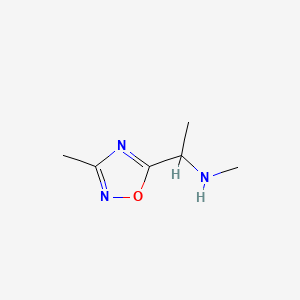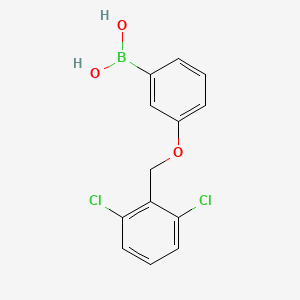
3-(2,6-Dichlorophenylmethoxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256355-68-6 . It has a molecular formula of C13H11BCl2O3 and a molecular weight of 296.938 .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenylmethoxy)phenylboronic acid” consists of a phenylboronic acid group attached to a dichlorophenylmethoxy group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Advanced Bio-Applications of Polymeric Nanomaterials :Phenylboronic acid and its derivatives, including 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid, have been utilized in the development of advanced bio-applications. These applications include diagnostic and therapeutic uses, specifically leveraging the unique chemistry of phenylboronic acid to form reversible complexes with polyols like sugars, diols, and diphenols. The review by Lan and Guo (2019) focuses on the fabrication of phenylboronic acid-decorated polymeric nanomaterials and their interactions with glucose and sialic acid, highlighting their use in drug delivery systems and biosensors (Lan & Guo, 2019).
Supramolecular Assemblies and Hydrogen Bonding :Research by Pedireddi and Seethalekshmi (2004) explores the formation of supramolecular assemblies involving phenylboronic acids. These assemblies, resulting from O–H⋯N hydrogen bonds, demonstrate the potential for creating complex structures with varied chemical properties, useful in fields like material science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Carbohydrate Chemistry Applications :The applications of phenylboronic acid in carbohydrate chemistry, as discussed by Ferrier (1972), include the synthesis of specifically substituted or oxidized sugar derivatives. Phenylboronic acid can be utilized for chromatographic solvents and as a test reagent for certain sugar compounds, emphasizing its versatility in chemical synthesis and analytical applications (Ferrier, 1972).
Enhanced Tumor Targeting and Penetration :Wang et al. (2016) report the preparation of phenylboronic acid-decorated nanoparticles for tumor-targeted drug delivery. This research demonstrates the potential of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid in enhancing the efficacy of anticancer drugs by improving tumor accumulation and antitumor activity, thus contributing significantly to targeted cancer therapies (Wang et al., 2016).
Control of Crystallization in Polymorphic Forms :Semjonova and Be̅rziņš (2022) have used phenylboronic acids like 2,6-Dimethoxyphenylboronic acid to investigate polymorph control in crystallization processes. Their work suggests applications in material sciences where control over crystalline forms is crucial for the development of new materials with desired physical and chemical properties (Semjonova & Be̅rziņš, 2022).
Catalytic Applications in Organic Synthesis :Nemouchi et al. (2012) used phenylboronic acid as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, highlighting its non-toxic nature and efficiency in promoting environmentally friendly chemical reactions. This demonstrates the utility of phenylboronic acid derivatives in green chemistry and catalysis (Nemouchi et al., 2012).
Novel Synthesis in Pharmaceutical and Chemical Engineering :Shiino et al. (1993) synthesized 3-Acetamido-6-heptafluoropropylphenylboronic acid, a derivative with a lower pKa, suggesting its potential applications in biological and material sciences. This underscores the importance of phenylboronic acid derivatives in the development of new compounds with specific chemical properties for pharmaceutical and chemical engineering (Shiino et al., 1993).
Mécanisme D'action
Target of Action
The primary target of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial step in many organic synthesis processes .
Action Environment
The action of 3-(2,6-Dichlorophenylmethoxy)phenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling process . The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Propriétés
IUPAC Name |
[3-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWIUYHNNMRVNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655855 |
Source


|
| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenylmethoxy)phenylboronic acid | |
CAS RN |
1256355-68-6 |
Source


|
| Record name | {3-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


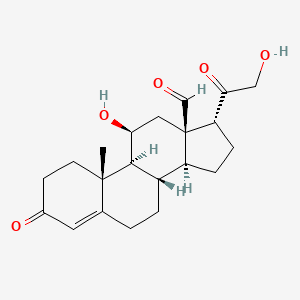

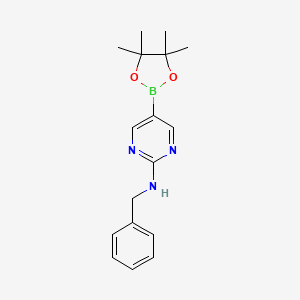
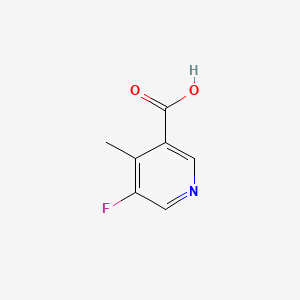
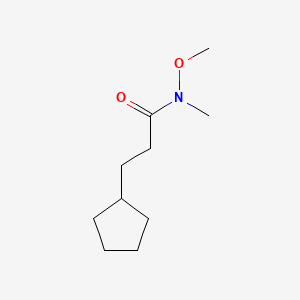

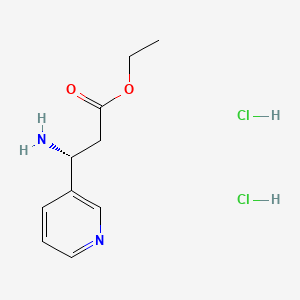
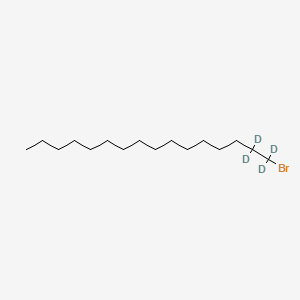
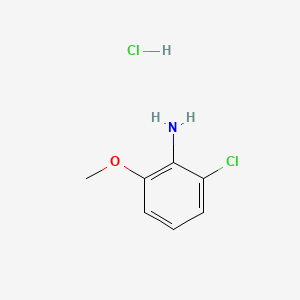
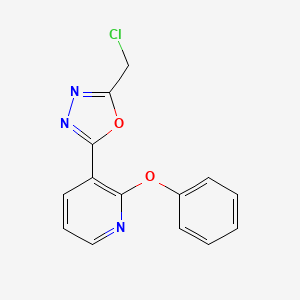
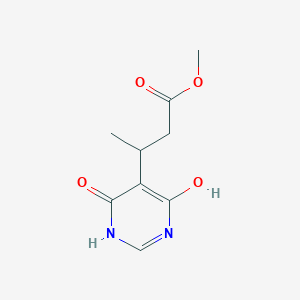
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
